molecular formula C11H11NO B13025988 N-(3-Ethynylbenzyl)acetamide

N-(3-Ethynylbenzyl)acetamide

Cat. No.: B13025988
M. Wt: 173.21 g/mol
InChI Key: PAQZMVLHFKMDCI-UHFFFAOYSA-N
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Description

N-(3-Ethynylbenzyl)acetamide is an acetamide derivative featuring a benzyl group substituted with an ethynyl moiety at the meta position of the aromatic ring. The ethynyl group (–C≡CH) introduces significant electronic and steric effects due to its sp-hybridized carbon, which distinguishes this compound from other acetamides. Acetamides are widely studied for their pharmacological and material science relevance, with substituents on the aromatic or alkyl chains critically influencing their reactivity, solubility, and bioactivity .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-[(3-ethynylphenyl)methyl]acetamide

InChI

InChI=1S/C11H11NO/c1-3-10-5-4-6-11(7-10)8-12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

PAQZMVLHFKMDCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethynylbenzyl)acetamide typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethynylbenzyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3-Ethynylbenzyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethynylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Ethynyl groups enhance π-conjugation and rigidity compared to halogens (–Cl, –Br) or methoxy (–OCH3) groups. This may influence optical properties or catalytic activity in metal-organic frameworks .
  • Crystal Packing: Meta-substituted EWGs like –NO2 or –C≡CH can induce non-covalent interactions (e.g., hydrogen bonding, π-stacking), affecting crystallinity .

Activity Trends :

  • Electron-Withdrawing Groups: Nitro (–NO2) and chloro (–Cl) substituents enhance anti-inflammatory and analgesic activities .
  • Bulkier Substituents : Thiazole or benzothiazole groups improve antimicrobial potency by enhancing membrane interaction .
  • Ethynyl Group Potential: The –C≡CH moiety may confer unique reactivity (e.g., click chemistry applications) or modulate target binding in drug design.

Physical and Spectral Properties

Ethynyl substituents impact spectroscopic profiles and solubility:

Property This compound (Predicted) N-(3-Methoxybenzyl)acetamide N-(6-Aminohexyl)acetamide
Solubility Moderate in DMSO, low in water High in polar solvents High in water
1H NMR Shift (NH) ~6.5–7.0 ppm (broad) ~6.2 ppm ~1.5–2.0 ppm (alkyl)
IR (C≡C Stretch) ~2100–2260 cm⁻¹ N/A N/A

Notes:

  • The ethynyl group’s IR signature (C≡C stretch) is distinct and absent in other analogs .
  • Solubility trends correlate with substituent polarity: aminohexyl groups enhance water solubility, while ethynyl groups reduce it .

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